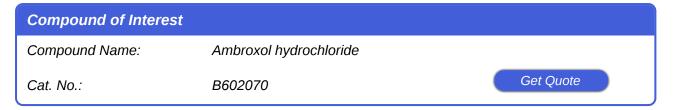


Application Note: In Vitro Characterization of Ambroxol Hydrochloride Release from Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] To enhance patient compliance and provide a more consistent therapeutic effect, sustained-release matrix tablets are often developed.[3][4] This application note provides a detailed overview of the in vitro characterization of Ambroxol hydrochloride release from such matrix tablets, offering comprehensive experimental protocols and data presentation.

Matrix tablets are designed to release the active pharmaceutical ingredient (API) over an extended period.[5] The release mechanism is primarily controlled by the properties of the polymer matrix, which can be hydrophilic or hydrophobic.[6][7] Hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC), are commonly used due to their ability to swell and form a gel layer upon contact with aqueous fluids, which controls drug diffusion and/or matrix erosion.[3][4][5]

This document outlines the methodologies for tablet formulation, dissolution testing, and kinetic analysis of drug release, providing a framework for the development and evaluation of **Ambroxol hydrochloride** sustained-release matrix tablets.



Data Presentation

The following tables summarize the in vitro drug release data from various formulations of **Ambroxol hydrochloride** matrix tablets. These tables are designed for easy comparison of the impact of different polymers and their concentrations on drug release profiles.

Table 1: Cumulative Percentage Drug Release of Ambroxol HCl from HPMC K4M Matrix Tablets[3]

Time (hours)	Formulation FS1	Formulation FS2	Formulation FS3	Formulation FS4
0	0	0	0	0
2	81.01±1.653	50.54±2.54	54.78±3.83	59.27±1.53
4	95.53±2.45	57.78±3.94	59.77±1.92	66.88±4.17
6	-	64.39±1.48	69.13±1.18	75.24±2.97
8	-	74.37±3.84	73.87±3.23	86.09±3.98
10	-	77.99±2.77	85.22±4.37	99.81±2.87
12	-	-	-	-

Table 2: Release Kinetics of Ambroxol HCl from Different Matrix Tablet Formulations[3]

Formulation Code	Zero Order (R²)	First Order (R²)	Higuchi (R²)	Korsmeyer- Peppas (n)
FS12	0.932	0.819	0.993	0.643

Experimental Protocols Preparation of Ambroxol Hydrochloride Matrix Tablets

This protocol describes the direct compression method for preparing matrix tablets.

Materials:



- Ambroxol Hydrochloride
- Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K15M, K100M)[3]
- Microcrystalline Cellulose (MCC)
- Sodium Bicarbonate[3]
- Magnesium Stearate
- Talc

Procedure:

- Accurately weigh the required quantities of Ambroxol HCl, HPMC, and MCC.[3]
- Geometrically mix the powders in a mortar.[3]
- Pass the blend through a sieve (e.g., #40 mesh).[3]
- Separately powder sodium bicarbonate and pass it through the same sieve, then mix it with the drug blend.[3]
- Collect the entire mixture in a plastic bag and mix for 3 minutes.
- Add magnesium stearate to the blend and mix for 5 minutes, followed by the addition of talc and mixing for another 2 minutes.[3]
- Compress the final blend into tablets using a tablet compression machine with appropriate punches (e.g., 10 mm round concave punches) to a target hardness (e.g., 6 kg/cm ²).[3]

In Vitro Dissolution Testing

This protocol outlines the procedure for determining the in vitro release rate of **Ambroxol hydrochloride** from the prepared matrix tablets.

Apparatus:

USP Dissolution Testing Apparatus Type II (Paddle)[2][5]



Dissolution Media:

- 900 ml of 0.1N HCl (for the first 2 hours, simulating gastric fluid).[2][8]
- 900 ml of phosphate buffer pH 6.8 (for the remaining duration, simulating intestinal fluid).[2] [5][8]

Procedure:

- Set the temperature of the dissolution medium to $37 \pm 0.5^{\circ}$ C.[5][9]
- Set the paddle rotation speed to 50 rpm or 75 rpm.[3][5][10]
- Place one tablet in each dissolution vessel.
- Withdraw samples (e.g., 5 ml or 10 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).[3][5]
- Replenish the dissolution medium with an equal volume of fresh medium at the same temperature after each sampling.[3]
- Filter the withdrawn samples (e.g., through a 0.45 µm membrane filter).[8]

Quantification of Ambroxol Hydrochloride

This protocol details the use of UV-Visible Spectrophotometry for the quantification of **Ambroxol hydrochloride** in the collected dissolution samples.

Apparatus:

UV-Visible Spectrophotometer

Procedure:

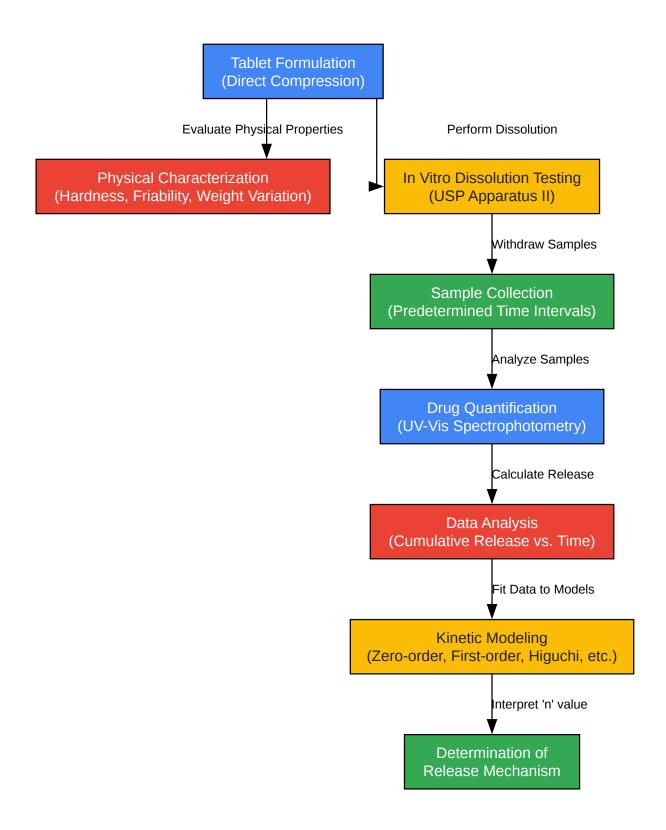
- Prepare a standard stock solution of Ambroxol hydrochloride in the dissolution medium.
- Prepare a series of calibration standards by diluting the stock solution.



- Measure the absorbance of the calibration standards and the collected samples at the
 wavelength of maximum absorbance (λmax) for Ambroxol hydrochloride (e.g., 220 nm in
 0.1N HCl or 244 nm in phosphate buffer).[3][5]
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of **Ambroxol hydrochloride** in the samples from the calibration curve and calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations





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Caption: Experimental workflow for in vitro characterization.





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Caption: Drug release kinetic models and analysis.

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- To cite this document: BenchChem. [Application Note: In Vitro Characterization of Ambroxol Hydrochloride Release from Matrix Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602070#in-vitro-characterization-of-ambroxol-hydrochloride-release-from-matrix-tablets]

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